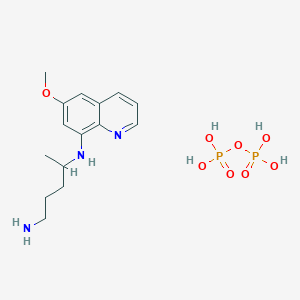

N4-(6-methoxy-8-quinolinyl)pentane-1,4-diamine; phosphono dihydrogen phosphate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Primaquine diphosphate is an antimalarial agent belonging to the 8-aminoquinoline class. It is primarily used to prevent the relapse of malaria caused by Plasmodium vivax and Plasmodium ovale. This compound is also effective in preventing the transmission of Plasmodium falciparum by targeting the gametocytes . Primaquine diphosphate is known for its ability to eliminate hypnozoites, the dormant liver forms of the parasite, thus providing a radical cure for malaria .

Métodos De Preparación

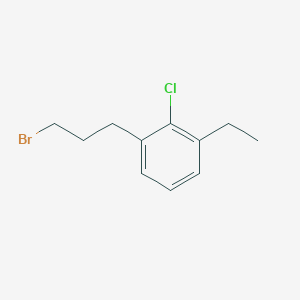

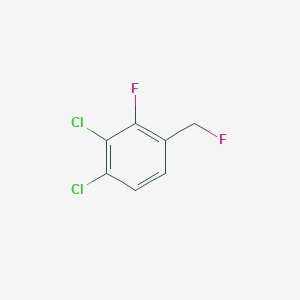

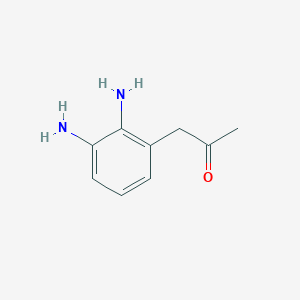

The synthesis of primaquine diphosphate involves several steps. One method includes the reaction of methyl vinyl ketone with nitromethane to prepare 5-amylnitrite-2-ketone. This intermediate then undergoes a condensation reaction with 6-methoxyl-8-aminoquinoline to form an imine intermediate. The imine intermediate is subsequently reduced to produce primaquine, which is then acidified with phosphoric acid to form primaquine diphosphate . Industrial production methods often involve recrystallization to obtain the final product .

Análisis De Reacciones Químicas

Primaquine diphosphate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions include carboxy-primaquine and primaquine carbamoyl-glucuronide . The compound also undergoes thermal decomposition, which can be studied using techniques like differential scanning calorimetry and thermogravimetry .

Aplicaciones Científicas De Investigación

Primaquine diphosphate has a wide range of scientific research applications. In medicine, it is used to treat and prevent malaria and Pneumocystis pneumonia . It has also been studied for its potential to block vascular leakage by stabilizing endothelial cell junctions . In chemistry, primaquine diphosphate is used in various assays and formulations, including colorimetric microplate-based assays to determine urea synthesis in cell culture . Additionally, it is used in the development of extended-release tablets and targeted drug delivery systems .

Mecanismo De Acción

The exact mechanism of action of primaquine diphosphate is not fully understood. it is believed to interfere with the mitochondria of the malaria parasite, disrupting its energy supply and leading to the parasite’s death . Primaquine may also generate reactive oxygen species or interfere with the electron transport chain in the parasite . This compound is effective against both the liver and blood stages of the malaria parasite .

Comparación Con Compuestos Similares

Primaquine diphosphate is often compared with other antimalarial compounds such as tafenoquine and chloroquine. Tafenoquine, like primaquine, is an 8-aminoquinoline and is used for the radical cure of malaria. tafenoquine has a longer half-life and can be administered less frequently . Chloroquine, on the other hand, is primarily used to treat the blood stages of malaria and is often used in combination with primaquine for a more effective treatment . The unique ability of primaquine diphosphate to target hypnozoites and prevent relapse sets it apart from these other compounds .

Propiedades

Fórmula molecular |

C15H25N3O8P2 |

|---|---|

Peso molecular |

437.32 g/mol |

Nombre IUPAC |

4-N-(6-methoxyquinolin-8-yl)pentane-1,4-diamine;phosphono dihydrogen phosphate |

InChI |

InChI=1S/C15H21N3O.H4O7P2/c1-11(5-3-7-16)18-14-10-13(19-2)9-12-6-4-8-17-15(12)14;1-8(2,3)7-9(4,5)6/h4,6,8-11,18H,3,5,7,16H2,1-2H3;(H2,1,2,3)(H2,4,5,6) |

Clave InChI |

OFJJGJVDRQTHNH-UHFFFAOYSA-N |

SMILES canónico |

CC(CCCN)NC1=C2C(=CC(=C1)OC)C=CC=N2.OP(=O)(O)OP(=O)(O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(Dimethylamino)ethoxy]-1,3,2lambda~5~-dioxaphospholan-2-one](/img/structure/B14065902.png)

![N-(3-chlorophenyl)-1-methyl-7-(4-morpholinylcarbonyl)-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B14065965.png)